molecular formula C5H3Cl2N3O2 B12868463 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride

2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride

Cat. No.: B12868463
M. Wt: 208.00 g/mol
InChI Key: SPURMLZNWMHNAQ-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole-4,5-dicarbonitrile with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions are the corresponding substituted triazoles, where the chlorine atoms are replaced by the nucleophiles used in the reaction .

Scientific Research Applications

2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two reactive chlorine atoms. This makes it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C5H3Cl2N3O2

Molecular Weight

208.00 g/mol

IUPAC Name

2-methyltriazole-4,5-dicarbonyl chloride

InChI

InChI=1S/C5H3Cl2N3O2/c1-10-8-2(4(6)11)3(9-10)5(7)12/h1H3

InChI Key

SPURMLZNWMHNAQ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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